molecular formula C9H9ClF3N B3081236 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine CAS No. 1098069-36-3

1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B3081236
CAS No.: 1098069-36-3
M. Wt: 223.62 g/mol
InChI Key: MOUAJCCENYTTAF-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine (CAS 1098069-36-3) is a chiral amine compound of interest in pharmaceutical and organic synthesis research. This compound, with a molecular formula of C 9 H 9 ClF 3 N and a molecular weight of 223.62 g/mol , serves as a versatile building block for the development of novel active molecules. The structure incorporates both chloro and trifluoromethyl substituents on the aromatic ring, which are known to influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems . This makes it a valuable scaffold for constructing more complex structures in medicinal chemistry programs, particularly in the synthesis of fused heterocyclic scaffolds . Researchers can utilize this intermediate to explore structure-activity relationships (SAR) and develop compounds for various biological targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the SDS for safe handling procedures.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUAJCCENYTTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethanamine side chain.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanamine side chain.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine exerts its effects involves interactions with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ethanamine side chain may facilitate interactions with biological membranes or proteins, modulating their activity and function.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine C₉H₉ClF₃N 223.62 -Cl, -CF₃ Intermediate in drug synthesis
Compound 9k (Urea derivative) C₂₀H₁₉ClF₃N₅OS 480.2 Urea, thiazole-piperazine Kinase inhibition (anticancer)
Cloflucarban C₁₄H₁₀Cl₂F₃N₂O 341.15 Urea, 4-chlorophenyl Antimicrobial disinfectant
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl C₉H₁₁ClF₃N 225.64 -CF₃ (no -Cl) CNS-targeting agents
1-(4-Bromo-3-fluorophenyl)ethanamine HCl C₈H₁₀BrClFN 265.53 -Br, -F Halogen bonding in drug design

Research Findings and Implications

  • Electron-Withdrawing Effects : The chloro-CF₃ group in this compound enhances metabolic stability and lipophilicity, making it a preferred scaffold in kinase inhibitors (e.g., Sorafenib derivatives) .
  • Anticancer vs. Antimicrobial Roles : Structural modifications (e.g., urea vs. ethanamine) dictate functional outcomes. Urea derivatives show anticancer activity, while thioureas (e.g., ) may favor antimicrobial applications .
  • Halogen Substitutions : Bromo or fluoro analogs exhibit altered binding kinetics but may suffer from faster metabolic clearance compared to chloro-CF₃ derivatives .

Biological Activity

1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine, also known as 1-(4-chloro-3-trifluoromethylphenyl)ethanamine or by its CAS number 1098069-36-3, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including a chloro and a trifluoromethyl group, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClF3NC_9H_{10}ClF_3N. The presence of both the chloro and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular Weight227.63 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (octanol-water)Not specified

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of specific neurotransmitter receptors, particularly in the central nervous system.

Interaction with Receptors

Research has indicated that compounds with similar structures can interact with:

  • Nicotinic Acetylcholine Receptors (nAChRs) : These receptors play a crucial role in neurotransmission and are implicated in several neurological disorders.
  • GABA Receptors : Involvement in modulating inhibitory neurotransmission suggests potential anxiolytic or sedative effects.

Case Studies and Research Findings

  • Study on nAChR Modulation : A study published in NCBI explored the activity of structurally related compounds on α7 nAChRs. The results indicated that certain modifications to the phenyl ring could enhance binding affinity and functional modulation of these receptors, suggesting a similar potential for this compound .
  • GABA Receptor Activity : Another investigation assessed various aryl derivatives for their effects on GABA receptor binding. The findings revealed that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory effects, which may extend to the compound .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
nAChR ModulationPositive allosteric modulation
GABA Receptor InteractionInhibition of binding

Table 3: Toxicological Considerations

Toxicity TypeDescription
Acute ToxicityPossible skin/eye irritation
Chronic ExposurePotential neurotoxic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential halogenation, trifluoromethylation, and amination steps. For example, nitration of chlorobenzene followed by fluorination (using KF or HF) and reductive amination (NaBH3_3CN or H2_2/Pd-C) of the intermediate ketone . Optimization strategies include:

  • Catalysts : Palladium catalysts for trifluoromethyl group introduction .
  • Solvents : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Temperature : Controlled stepwise heating (e.g., 60–80°C for amination) to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC/GC-MS : To quantify purity (>95% threshold for research-grade material).
  • NMR : 1^1H and 19^19F NMR to confirm substitution patterns (e.g., trifluoromethyl at C3, chloro at C4) .
  • FT-IR : Detect amine N-H stretches (~3300 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages .

Q. What role do the chloro and trifluoromethyl substituents play in the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Trifluoromethyl increases logP (measured via shake-flask method), enhancing membrane permeability .
  • Electron-withdrawing effects : Chloro and CF3_3 groups stabilize intermediates in nucleophilic reactions (e.g., SNAr) .
  • Steric effects : Ortho-substitution (CF3_3 at C3) may hinder rotational freedom, impacting receptor binding .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S enantiomers) influence biological activity?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
  • Activity comparison : Test enantiomers in receptor-binding assays (e.g., radioligand displacement for GPCR targets). Example
EnantiomerIC50_{50} (nM)Target Receptor
(R)-form12.3 ± 1.25-HT2A_{2A}
(S)-form89.7 ± 4.55-HT2A_{2A}
Source: Comparative studies of analogous fluorophenyl ethanamines

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 6WGT for amine transporters) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .
  • MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100-ns trajectories) .

Q. How can contradictory data on the compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Dose-response profiling : Test across concentrations (1 nM–100 µM) to identify biphasic effects .
  • Pathway analysis : CRISPR-Cas9 knockout models to isolate targets (e.g., MAPK vs. PI3K pathways) .
  • Cross-species validation : Compare in vitro (human hepatocytes) and in vivo (murine models) metabolic stability .

Q. What strategies mitigate toxicity in preclinical studies while retaining efficacy?

  • Methodological Answer :

  • Prodrug design : Introduce ester or carbamate moieties to reduce acute toxicity (e.g., LD50_{50} improvement from 50 mg/kg to 120 mg/kg in rats) .
  • Metabolic profiling : Use human liver microsomes to identify and block toxic metabolites (e.g., CYP3A4-mediated oxidation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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